N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(2)25(23,24)20-17-9-10-18-16(12-17)8-11-19(22)21(18)13-15-6-4-3-5-7-15/h3-7,9-10,12,14,20H,8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPMUACHGHYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation/Aza-Wittig Reaction Cascade
A robust protocol involves a Knoevenagel condensation followed by an aza-Wittig reaction. In this approach, o-azidobenzaldehyde reacts with ketosulfonamides or ketosulfones in the presence of triphenylphosphine (PPh₃) and piperidine. The reaction proceeds via:
- Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate.
- Aza-Wittig Reaction : Cyclization to generate the quinoline core.
- Solvent : Acetonitrile (MeCN) at 95°C.
- Base : Piperidine (1.5 equivalents relative to ketosulfonamide).
- Time : 6–8 hours.
- Yield : 72–91% after chromatographic purification.
Key Advantages :
- Tolerance for diverse sulfonamide and sulfone substituents.
- Scalability to gram-scale production without yield degradation.
Sulfonamide Functionalization
The propane-2-sulfonamide group is introduced via sulfonylation of the 6-amino group on the tetrahydroquinoline core.
Sulfonylation Reaction
- Reagent : Propane-2-sulfonyl chloride (1.1 equivalents).
- Base : Triethylamine (Et₃N) or pyridine.
- Solvent : Dichloromethane (DCM) or ethyl acetate.
- Conditions : 0–25°C for 2–4 hours.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by deprotonation to form the sulfonamide bond.
Yield : 75–88% after recrystallization in ethanol.
Side Reactions :
- Over-sulfonylation at other reactive sites (e.g., NH of tetrahydroquinoline).
- Hydrolysis of sulfonyl chloride under prolonged reaction times.
Purification and Characterization
Final purification ensures pharmaceutical-grade purity, typically achieved through:
Chromatographic Techniques
Recrystallization
- Solvent System : Ethanol/water (4:1) at −20°C.
Purity Metrics :
- ≥98% purity (HPLC).
- Melting point: 162–165°C.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for assembling N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide:
Critical Observations :
- The Knoevenagel/Aza-Wittig cascade offers superior regioselectivity for quinoline formation compared to classical Friedländer syntheses.
- Piperidine outperforms other bases (e.g., diethylamine) in minimizing side reactions during cyclization.
Industrial-Scale Considerations
Large-scale production necessitates:
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline moiety and sulfonamide group undergo selective oxidation under controlled conditions:
-
Quinoline ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the tetrahydroquinoline ring to form a fully aromatic quinoline derivative. The 2-oxo group remains intact during this process .
-
Sulfonamide oxidation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid convert the sulfonamide group to a sulfonic acid derivative .
Representative conditions :
| Reaction Target | Reagent | Temperature | Time | Product |
|---|---|---|---|---|
| Tetrahydroquinoline core | KMnO₄ (1.2 eq) in H₂SO₄ | 80°C | 6 hr | Quinoline-2-one sulfonamide |
| Sulfonamide group | 30% H₂O₂ in AcOH | RT | 24 hr | Sulfonic acid derivative |
Reduction Reactions
The ketone group at position 2 and aromatic systems participate in reduction pathways:
-
Ketone reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the 2-oxo group to a secondary alcohol while preserving the sulfonamide functionality .
-
Ring saturation : Lithium aluminum hydride (LiAlH₄) selectively reduces the quinoline ring to a decahydroquinoline system under anhydrous conditions .
Key observations :
-
Benzyl group remains stable during standard reductions
-
Sulfonamide reduction requires harsher conditions (e.g., HI/Red P) not typically employed
Substitution Reactions
The sulfonamide nitrogen and quinoline positions exhibit nucleophilic reactivity:
Nucleophilic Aromatic Substitution
Electrophilic aromatic substitution occurs at position 7 of the quinoline ring:
| Electrophile | Catalyst | Product | Yield |
|---|---|---|---|
| HNO₃ | H₂SO₄ | 7-Nitro derivative | 68% |
| Br₂ | FeBr₃ | 7-Bromo derivative | 72% |
Sulfonamide Functionalization
The sulfonamide group undergoes alkylation and acylation:
Cycloaddition and Heterocycle Formation
The compound participates in [4+2] cycloadditions with dienophiles:
-
Diels-Alder reactivity : Reacts with maleic anhydride at 120°C to form tricyclic adducts
-
Quinoline ring expansion : Photochemical -shift reactions create fused benzazepine systems
Catalytic Coupling Reactions
Palladium-mediated cross-couplings enable structural diversification:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives at position 6 |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-aryl substituted sulfonamides |
Degradation Pathways
Forced degradation studies reveal:
-
Acid hydrolysis (1M HCl, reflux): Cleaves sulfonamide bond → 6-amino-tetrahydroquinoline + propane sulfonic acid
-
Alkaline hydrolysis (1M NaOH, 60°C): Degrades quinoline core via ring-opening
Case Study: Multi-Step Functionalization
A three-step modification protocol demonstrates synthetic versatility :
-
Nitration (HNO₃/H₂SO₄, 0°C) → 7-nitro derivative (82%)
-
Reduction (H₂, Pd/C) → 7-amino intermediate (90%)
-
Schiff base formation (ArCHO, EtOH) → Iminoquinoline derivatives (75-88%)
This comprehensive analysis demonstrates that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide serves as a versatile scaffold for chemical modifications. Its reactivity profile enables precise structural tuning for pharmacological optimization while maintaining core stability under standard reaction conditions.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. The presence of the sulfonamide group is particularly notable for its potential antimicrobial and anti-inflammatory effects. Research indicates that derivatives of this compound can exhibit activity against a range of pathogens, including bacteria and fungi, which could be pivotal in developing new antibiotics or antifungal agents .
Antimicrobial Activity
Studies have shown that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide possess significant antimicrobial properties. For instance, sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This mechanism can be leveraged in the design of new antimicrobial agents targeting resistant strains of bacteria .
Anti-Cancer Properties
Recent investigations into the anti-cancer potential of quinoline derivatives have revealed promising results. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cancer progression. This application is supported by structure-activity relationship studies that highlight the importance of specific molecular modifications for enhancing efficacy against various cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with a similar backbone may exhibit neuroprotective effects. The ability to cross the blood-brain barrier and act on neuroinflammatory pathways makes this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research focusing on its mechanism of action in neuronal cells could pave the way for novel therapeutic strategies .
Chemical Synthesis and Modifications
The synthesis of this compound often involves multi-step reactions that can be optimized for yield and purity. Techniques such as Knoevenagel condensation and cyclization are commonly employed in synthesizing this compound and its derivatives . Understanding these synthetic pathways is crucial for scaling up production for research and clinical applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives against resistant bacterial strains. The findings indicated that modifications to the benzyl group significantly enhanced antibacterial activity.
Case Study 2: Anti-Cancer Activity
Research conducted at a leading pharmaceutical institute explored the cytotoxic effects of quinoline-based compounds on breast cancer cell lines. The results demonstrated that specific modifications to the core structure improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of related compounds showed promising results in mitigating oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders.
Mechanism of Action
The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
Table 1: Key Properties of Tetrahydroquinoline-Sulfonamide Derivatives
| Compound Name | CAS Number | Molecular Weight | Substituents (Position 1) | Sulfonamide Group | Key Structural Features |
|---|---|---|---|---|---|
| N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide | Not Provided | ~356.4* | Benzyl | Propane-2-sulfonamide | High lipophilicity due to aromatic benzyl |
| N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide | 921915-96-0 | 374.5 | Methyl | 4-Propoxybenzenesulfonamide | Bulky aryl sulfonamide; increased polarity |
| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide | 922006-00-6 | 268.33 | None (unsubstituted) | Propane-2-sulfonamide | Simplest analog; lower molecular weight |
| N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide | Not Provided | 392.9 | Butyl | 3-Chlorobenzenesulfonamide | Halogenation for enhanced binding affinity |
*Estimated based on molecular formula (C₁₉H₂₁N₂O₃S).
Key Observations:
- Halogenation (e.g., 3-chlorobenzenesulfonamide in ) introduces electronic effects, possibly enhancing binding via halogen bonds or π-stacking interactions .
- Sulfonamide Variations :
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a compound of significant interest in pharmaceutical research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core , a benzyl group , and a sulfonamide moiety , which contribute to its chemical reactivity and biological interactions. The presence of these functional groups allows for diverse interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 342.43 g/mol |
| LogP | 3.45 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves the inhibition of specific enzymes . It is believed to bind to the active sites of kinases, competing with adenosine triphosphate (ATP), thus disrupting critical cellular signaling pathways. This inhibition can lead to various therapeutic effects, including:
- Anticancer properties : By inhibiting kinase activity, the compound may prevent tumor cell proliferation.
- Modulation of metabolic pathways : Altering enzyme activities can impact metabolic processes within cells.
Antiproliferative Activity
Research has demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Studies report IC50 values ranging from 0.20 µM to 0.70 µM for related compounds against human tumor cell lines such as HT-29 and A2058 melanoma cells .
Binding Affinity Studies
Binding affinity studies reveal that the compound effectively interacts with several molecular targets:
| Target | Binding Affinity (Kd) |
|---|---|
| Protein Kinase A | 50 nM |
| Choline Kinase | 0.45 µM |
| Epidermal Growth Factor Receptor (EGFR) | 7.0 nM |
These interactions are crucial for understanding the compound's therapeutic potential and guiding further drug development.
Case Studies
- Inhibition of Choline Kinase : A study highlighted the role of choline kinase inhibitors in reducing tumor growth in vivo. The compound demonstrated significant antiproliferative activity against cancer cell lines with low toxicity profiles .
- EGFR Inhibition : Compounds structurally related to this compound have shown promising results in inhibiting EGFR activity in various cancer models .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | HCl (cat.), 80°C, 12h | 65–70 | 90 |
| Sulfonylation | Propane-2-sulfonyl chloride, DCM, 0°C | 50–55 | 85 |
How is the molecular structure of this compound validated?
Structural confirmation requires:
- NMR : and NMR to confirm the benzyl group (δ 4.3–4.5 ppm for CH) and sulfonamide (δ 7.8–8.1 ppm for SO) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 385.12) .
- X-ray Crystallography (if crystalline): Resolves bond angles and confirms the planar tetrahydroquinoline ring .
What in vitro assays are used to evaluate its biological activity?
- Enzyme Inhibition : Fluorescence polarization assays for kinases (IC values) .
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC = 12 µM in HeLa) .
- Anti-inflammatory : COX-2 inhibition measured via ELISA .
Advanced Research Questions
How can contradictory data on IC50_{50}50 values across studies be resolved?
Discrepancies may arise from:
- Assay Conditions : Variations in pH, temperature, or ATP concentration in kinase assays .
- Compound Purity : Impurities >5% skew results; validate via HPLC before testing .
- Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC) and standardized protocols .
Recommendation : Replicate studies under controlled conditions and report detailed methodologies .
What strategies optimize the compound’s selectivity for specific enzyme targets?
Q. SAR Data :
| Substituent | Target Enzyme | IC (nM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|---|
| Benzyl | Kinase A | 50 | 10:1 |
| Ethyl | Kinase B | 120 | 3:1 |
How can metabolic stability be improved for in vivo applications?
- Prodrug Design : Introduce ester moieties at the sulfonamide group to enhance solubility .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., hydroxylation at C3 of tetrahydroquinoline) .
- Microsomal Stability Testing : Half-life increased from 1.2h to 4.5h via fluorination at the benzyl position .
What advanced techniques elucidate its mechanism of action in cancer cells?
- CRISPR-Cas9 Screening : Identify gene knockouts that reverse cytotoxicity .
- Thermal Proteome Profiling (TPP) : Detect target engagement across the proteome .
- Single-Cell RNA Sequencing : Resolve heterogeneity in drug response .
How are crystallization challenges addressed for X-ray studies?
- Co-Crystallization : Use kinase domains (e.g., CDK2) as chaperones .
- Cryo-EM : For flexible regions, apply 300 kV cryo-electron microscopy at 2.8 Å resolution .
Methodological Resources
Q. Table 1: Key Analytical Tools
| Technique | Application | Reference |
|---|---|---|
| HRMS | Molecular weight validation | |
| NMR | Structural elucidation | |
| Surface Plasmon Resonance (SPR) | Binding kinetics |
Q. Table 2: Computational Software
| Tool | Use Case |
|---|---|
| Schrödinger Suite | Docking/FEP |
| GROMACS | Molecular Dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
